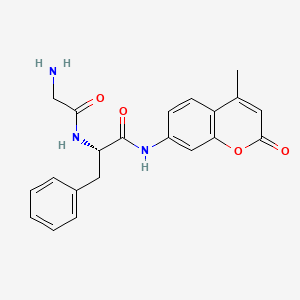

Gly-Phe-AMC

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYDLMUFQZNZMD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426782 | |

| Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201852-70-2 | |

| Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Light: A Technical Guide to Gly-Phe-AMC's Fluorescence Mechanism

For Immediate Release

A Deep Dive into the Fluorogenic Substrate Gly-Phe-AMC for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the fluorescence of Gly-Phe-7-amino-4-methylcoumarin (this compound), a widely utilized fluorogenic substrate in enzyme kinetics and high-throughput screening. This document details the mechanism of fluorescence, provides structured quantitative data, outlines detailed experimental protocols for its use with chymotrypsin (B1334515) and cathepsin C, and includes visual diagrams to elucidate key processes.

The Core Mechanism: From Quenched to Fluorescent

The fluorescence of this compound is contingent upon enzymatic activity. In its intact state, the this compound molecule exhibits minimal fluorescence. The 7-amino-4-methylcoumarin (B1665955) (AMC) fluorophore is conjugated to the dipeptide Gly-Phe via an amide bond. This conjugation leads to a phenomenon known as static quenching. The electronic ground state of the fluorophore is altered by the attached peptide, which changes the energy gap for excitable electrons and shifts the absorption and excitation frequencies closer together, thus preventing the AMC from fluorescing efficiently.

The liberation of fluorescence is triggered by the enzymatic hydrolysis of the amide bond between the phenylalanine residue and the AMC moiety. Proteases such as chymotrypsin and cathepsin C recognize and cleave this specific bond. Once cleaved, the free AMC is released from the quenching effects of the dipeptide and regains its intrinsic fluorescence. The resulting fluorescence intensity is directly proportional to the amount of liberated AMC, which in turn corresponds to the activity of the enzyme.

The fluorescence of free AMC can be measured using a fluorometer, typically with an excitation wavelength around 340-360 nm and an emission wavelength in the range of 440-460 nm. This quantifiable signal allows for the sensitive and continuous monitoring of enzyme activity.

Quantitative Data Summary

Table 1: Spectral Properties of 7-Amino-4-methylcoumarin (AMC)

| Property | Value |

| Excitation Maximum | ~340-360 nm |

| Emission Maximum | ~440-460 nm |

| Molecular Weight | 175.18 g/mol |

Table 2: Kinetic Parameters of Related Fluorogenic Substrates for Chymotrypsin

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-AMC | Chymotrypsin | Data not readily available | Data not readily available | Data not readily available |

| N-acetyl-L-Trp-p-nitrophenyl ester | Chymotrypsin | 2 | 31 | 15,500 |

| N-acetyl-L-Tyr-Gly-amide | Chymotrypsin | 23,000 | 0.50 | 22 |

Table 3: Kinetic Parameters of Related Fluorogenic Substrates for Cathepsin C

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Gly-Arg-AMC | Cathepsin C | Data not readily available | Data not readily available | Data not readily available |

| Z-Phe-Arg-AMC | Cathepsin L | 0.77 | 1.5 | 1,948,052 |

| Z-Arg-Arg-AMC | Cathepsin B | Data not readily available | Data not readily available | Data not readily available |

Note: The kinetic parameters can be influenced by experimental conditions such as buffer composition, pH, and temperature.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the processes involved, the following diagrams have been generated using the DOT language.

Detailed Experimental Protocols

The following are generalized protocols for the use of this compound in enzymatic assays with chymotrypsin and cathepsin C. It is recommended to optimize these protocols for specific experimental conditions.

Chymotrypsin Activity Assay

1. Materials:

-

Chymotrypsin (from bovine pancreas)

-

This compound substrate

-

Assay Buffer: 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0

-

DMSO (for dissolving the substrate)

-

96-well black microplate

-

Fluorescence microplate reader

2. Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of chymotrypsin in Assay Buffer (e.g., 1 µg/mL). The optimal concentration should be determined empirically.

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer to create a range of substrate concentrations for kinetic analysis (e.g., 1-200 µM).

3. Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the chymotrypsin working solution to each well.

-

To initiate the reaction, add 25 µL of the this compound dilutions to the respective wells.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: ~355 nm, Emission: ~450 nm).

-

Include a no-enzyme control (Assay Buffer and substrate only) to determine background fluorescence.

4. Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cathepsin C Activity Assay

1. Materials:

-

Recombinant human Cathepsin C

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

-

DMSO (for dissolving the substrate)

-

96-well black microplate

-

Fluorescence microplate reader

2. Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Prepare a working solution of Cathepsin C in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Prepare serial dilutions of the this compound stock solution in Assay Buffer.

3. Assay Procedure:

-

Add 50 µL of Assay Buffer to each well of the 96-well plate.

-

Add 25 µL of the Cathepsin C working solution to each well. Pre-incubate the enzyme in the assay buffer for a few minutes at 37°C to ensure activation.

-

Initiate the reaction by adding 25 µL of the this compound dilutions.

-

Immediately measure the fluorescence kinetically at 37°C (Excitation: ~350 nm, Emission: ~460 nm).

-

Include a no-enzyme control for background fluorescence.

4. Data Analysis:

-

Follow the same data analysis procedure as described for the chymotrypsin assay.

This in-depth guide provides the foundational knowledge and practical protocols for the effective use of this compound in enzymatic research and drug discovery. The principles outlined here will enable researchers to design and execute robust and sensitive assays for proteases that recognize and cleave the Gly-Phe peptide sequence.

Physicochemical Properties and Applications of Glycyl-L-phenylalanine 7-amido-4-methylcoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-phenylalanine 7-amido-4-methylcoumarin (Gly-Phe-AMC) is a fluorogenic peptide substrate primarily utilized in the sensitive detection of chymotrypsin (B1334515) activity. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for its use, and its applications in research and drug development. While specific experimental data for this compound is not extensively documented in publicly available databases, this guide consolidates information on closely related compounds and the core chemical moieties to provide a thorough technical understanding.

Core Physicochemical Properties

Table 1: Physicochemical Properties of a Closely Related Chymotrypsin Substrate

| Property | Value | Reference |

| Compound Name | Glutaryl-L-phenylalanine 7-amido-4-methylcoumarin | |

| CAS Number | 58632-47-6 | [1] |

| Molecular Formula | C₂₄H₂₄N₂O₆ | [1] |

| Molecular Weight | 436.46 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | -20°C | |

| Application | Sensitive fluorogenic substrate for chymotrypsin | [1] |

Table 2: Physicochemical Properties of Constituent and Related Moieties

| Property | Glycine | L-Phenylalanine | 7-Amino-4-methylcoumarin (AMC) |

| Molecular Formula | C₂H₅NO₂ | C₉H₁₁NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 75.07 g/mol | 165.19 g/mol | 175.18 g/mol [2] |

| Appearance | White, crystalline powder | White, crystalline powder | Light yellow to brown solid |

| Melting Point | 233 °C (decomposes) | 283 °C (decomposes) | 223-226 °C |

| Solubility | Water | Sparingly soluble in water | Soluble in DMSO (10 mg/mL), DMF, and acetone (B3395972) (10 mg/mL) |

| Excitation Max (λex) | N/A | N/A | 341-365 nm |

| Emission Max (λem) | N/A | N/A | 440-445 nm[2] |

Enzymatic Hydrolysis and Fluorogenic Detection

This compound is a substrate for chymotrypsin, a serine protease that preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as phenylalanine, tryptophan, and tyrosine. The principle of its use in enzymatic assays is based on the fluorogenic nature of the 7-amido-4-methylcoumarin (AMC) group. In the intact peptide substrate, the fluorescence of the AMC moiety is quenched. Upon enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC, the free AMC is released, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored over time to determine the rate of the enzymatic reaction.

Experimental Protocols

The following is a generalized protocol for a chymotrypsin activity assay using a fluorogenic peptide-AMC substrate. This protocol can be adapted for Glycyl-L-phenylalanine 7-amido-4-methylcoumarin.

Materials and Reagents

-

Enzyme: α-Chymotrypsin from bovine pancreas

-

Substrate: Glycyl-L-phenylalanine 7-amido-4-methylcoumarin

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂

-

Solvent for Substrate: Dimethyl sulfoxide (B87167) (DMSO)

-

Standard: 7-Amino-4-methylcoumarin (for calibration curve)

-

Instrumentation: Fluorescence microplate reader or spectrofluorometer

Procedure

-

Preparation of Reagents:

-

Prepare the assay buffer and store at 4°C.

-

Prepare a stock solution of the chymotrypsin enzyme in 1 mM HCl and store on ice. The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of the this compound substrate in DMSO. A typical stock concentration is 10 mM.

-

Prepare a stock solution of the AMC standard in DMSO for generating a calibration curve.

-

-

Assay Protocol:

-

Set the fluorescence reader to the appropriate excitation and emission wavelengths for AMC (e.g., excitation at 360 nm and emission at 460 nm).

-

In a 96-well microplate, add the assay buffer to each well.

-

Add the chymotrypsin solution to the wells.

-

To initiate the reaction, add the this compound substrate solution to each well. The final substrate concentration should be optimized, but a starting point is often around the Km value for the enzyme-substrate pair.

-

Immediately begin monitoring the increase in fluorescence over time. Readings are typically taken every minute for a duration of 10-30 minutes.

-

-

Data Analysis:

-

Generate a standard curve by measuring the fluorescence of known concentrations of the AMC standard.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Convert the rate of change in fluorescence to the rate of substrate hydrolysis (e.g., in µmol/min) using the standard curve.

-

Enzyme activity can then be expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes a specific amount of substrate per unit of time under the defined conditions.

-

Applications in Research and Drug Development

Fluorogenic substrates like Glycyl-L-phenylalanine 7-amido-4-methylcoumarin are invaluable tools in several areas of research and pharmaceutical development:

-

Enzyme Kinetics and Characterization: These substrates are used to determine key kinetic parameters of chymotrypsin and other related proteases, such as Kₘ and kcat.

-

Inhibitor Screening: High-throughput screening (HTS) of compound libraries for potential chymotrypsin inhibitors is a common application. A decrease in the rate of fluorescence production indicates the presence of an inhibitor. This is a critical step in the early stages of drug discovery for conditions where chymotrypsin activity is implicated.

-

Diagnostic Assays: The sensitive nature of fluorogenic assays allows for the detection of enzyme levels in biological samples, which can be indicative of certain disease states.

Conclusion

Glycyl-L-phenylalanine 7-amido-4-methylcoumarin is a specialized tool for the sensitive and continuous monitoring of chymotrypsin activity. While detailed physicochemical data for this specific compound is sparse, a comprehensive understanding can be built upon the well-characterized properties of its components and closely related analogues. The experimental protocols and applications outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this and similar fluorogenic substrates in their work. The high sensitivity and amenability to high-throughput formats ensure that such substrates will remain a cornerstone of protease research and drug discovery.

References

Gly-Phe-AMC Substrate Specificity for Dipeptidyl Peptidase I: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptidyl Peptidase I (DPPI), also known as Cathepsin C, is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] This enzyme functions by sequentially removing dipeptides from the N-terminus of its substrates.[1] Its activity is implicated in a range of physiological and pathological processes, including immune responses, arthritis, and other inflammatory diseases, making it a significant target for therapeutic intervention.[1][2] Understanding the substrate specificity of DPPI is paramount for the development of selective inhibitors and activity-based probes. The fluorogenic dipeptide Gly-Phe-7-amido-4-methylcoumarin (Gly-Phe-AMC) is a widely utilized synthetic substrate for assaying DPPI activity due to its convenient and sensitive detection method. This technical guide provides a comprehensive overview of the substrate specificity of DPPI with a focus on this compound, detailed experimental protocols for its use, and relevant signaling pathway visualizations.

Substrate Specificity of Dipeptidyl Peptidase I

DPPI exhibits a broad substrate specificity, cleaving a variety of dipeptides from the N-terminus of polypeptides. However, certain structural features of the substrate significantly influence the efficiency of hydrolysis. The enzyme's activity is dependent on a free N-terminal amino group on the substrate.[1] Modification or replacement of this group can dramatically reduce the catalytic efficiency (kcat/Km) by several orders of magnitude.[1]

The nature of the amino acid residues at the P1 and P2 positions (using the Schechter and Berger nomenclature) of the substrate are key determinants of recognition and cleavage by DPPI. While DPPI can accommodate a range of amino acids, studies on various synthetic substrates have revealed certain preferences. For instance, the introduction of a non-physiological amino acid like homophenylalanine (Hph) at the P1 position in the substrate Ala-Hph-AMC results in a significantly high catalytic efficiency.[1]

When comparing the commonly used this compound substrate to a similar substrate where phenylalanine is replaced by its longer homolog, homophenylalanine (Gly-hPhe-AMC), it has been observed that the latter is more efficiently hydrolyzed by bovine cathepsin C.[1] This suggests that the size and nature of the side chain at the P1 position can modulate the rate of cleavage.

Data Presentation: Specificity of Dipeptidyl Peptidase I for Various Substrates

The following table summarizes the catalytic efficiency of DPPI for different synthetic substrates. Due to the limited availability of precise kinetic constants for human DPPI with this compound in the public domain, a semi-quantitative comparison is provided based on available literature.

| Substrate | Enzyme Source | kcat/Km (M⁻¹s⁻¹) | Relative Efficiency | Reference |

| Ala-Hph-AMC | Not Specified | 9,000,000 | Very High | [1] |

| Gly-hPhe-AMC | Bovine Cathepsin C | Not Determined | Higher than this compound | [1] |

| This compound | Bovine Cathepsin C | Not Determined | Standard Reference | [1] |

| OH-Gly-Phe-AMC | Not Specified | Reduced by 2-3 orders of magnitude compared to this compound | Very Low | [1] |

| NH(CH₃)-Gly-Phe-AMC | Not Specified | Reduced by 2-3 orders of magnitude compared to this compound | Very Low | [1] |

Experimental Protocols

In Vitro Dipeptidyl Peptidase I Activity Assay using this compound

This protocol outlines a general procedure for measuring the activity of purified or recombinant human DPPI in vitro using the fluorogenic substrate this compound.

Materials:

-

Purified or recombinant human Dipeptidyl Peptidase I (Cathepsin C)

-

This compound substrate (stock solution in DMSO)

-

Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

-

Standard for calibration: 7-Amino-4-methylcoumarin (AMC)

Procedure:

-

Preparation of Reagents:

-

Prepare the Assay Buffer and store it at 4°C. On the day of the experiment, add DTT to the required volume of buffer.

-

Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C, protected from light.

-

Prepare a stock solution of purified human DPPI in a suitable buffer (e.g., 50 mM Sodium Acetate, pH 5.5) and store at -80°C in aliquots.

-

Prepare a series of dilutions of the AMC standard in Assay Buffer for generating a standard curve.

-

-

Enzyme Activation:

-

Thaw the DPPI enzyme aliquot on ice.

-

Activate the enzyme by pre-incubating it in the Assay Buffer (containing DTT) for a specified time (e.g., 10-15 minutes) at the assay temperature (e.g., 37°C). This step is crucial for the reduction of the active site cysteine.

-

-

Assay Setup:

-

In a 96-well black microplate, add the appropriate volume of Assay Buffer to each well.

-

Add the activated DPPI enzyme to the wells. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

-

To determine the Michaelis-Menten constants, prepare serial dilutions of the this compound substrate in Assay Buffer. A typical concentration range would be 0.1 to 10 times the expected Km value.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the this compound substrate dilutions to the wells containing the enzyme.

-

Immediately place the microplate in a pre-warmed fluorescence plate reader.

-

Monitor the increase in fluorescence intensity over time. Record readings at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes. The rate of the reaction should be linear during the measurement period.

-

-

Data Analysis:

-

Generate a standard curve by plotting the fluorescence intensity of the AMC standards against their known concentrations.

-

Convert the rate of change of fluorescence (RFU/min) for each reaction to the rate of product formation (moles/min) using the standard curve.

-

Plot the initial reaction velocities (V₀) against the substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Km and Vmax values.

-

Calculate the catalytic constant (kcat) from the Vmax (kcat = Vmax / [E]t, where [E]t is the total enzyme concentration).

-

Calculate the catalytic efficiency as the ratio of kcat/Km.

-

Mandatory Visualizations

Signaling Pathway

Caption: DPPI-mediated activation of neutrophil serine proteases during maturation.

Experimental Workflow

Caption: General workflow for an in vitro DPPI activity assay.

References

The Enzymatic Cleavage of Gly-Phe-AMC by Cathepsin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin C (CTSC), also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a pivotal role in the activation of a variety of serine proteases within immune cells.[1][2][3] This function positions Cathepsin C as a central coordinator in numerous physiological and pathological processes, including inflammation, immune responses, and certain cancers, making it a significant target for therapeutic intervention.[2][4] The enzymatic activity of Cathepsin C is commonly assayed using fluorogenic substrates, with Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC) being a widely utilized tool for in vitro studies.[3] This technical guide provides an in-depth overview of the enzymatic cleavage of this compound by Cathepsin C, including detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways and experimental workflows.

Cathepsin C: Structure and Function

Mature Cathepsin C is a tetrameric complex, with each subunit comprising a heavy chain, a light chain, and an N-terminal pro-region fragment.[5] A distinguishing feature of Cathepsin C is its exopeptidase activity, specifically as a dipeptidyl aminopeptidase. It sequentially removes dipeptides from the N-terminus of its protein and peptide substrates.[3] This enzymatic activity is crucial for the processing and activation of several pro-proteases, particularly the neutrophil serine proteases (NSPs) such as elastase, cathepsin G, and proteinase 3.[2][4] The activation of these NSPs is a critical step in the maturation of neutrophils and their subsequent role in host defense and inflammation.[4]

Quantitative Data: Enzymatic Kinetics and Assay Conditions

| Parameter | Value | Conditions | Reference |

| Substrate | Gly-Arg-AMC | [6] | |

| kcat (s⁻¹) | 255 ± 6 | pH and temperature not specified | [6] |

| kcat/Ka (μM⁻¹s⁻¹) | 1.6 ± 0.09 | pH and temperature not specified | [6] |

| Optimal pH | 5.5 | 50 mM Sodium Acetate Buffer | [7] |

| Assay Temperature | 37°C | [7][8] | |

| Excitation Wavelength | ~350-360 nm | [7][9] | |

| Emission Wavelength | ~460 nm | [7][9] |

Experimental Protocols

Materials and Reagents

-

Recombinant Human Cathepsin C

-

This compound substrate

-

Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5[7][9]

-

Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader

Detailed Methodology for Cathepsin C Activity Assay

-

Reagent Preparation:

-

Assay Procedure:

-

Add the desired volume of Assay Buffer to the wells of the microplate.

-

Add the Cathepsin C enzyme solution to the appropriate wells. Include wells without the enzyme as a negative control.

-

To initiate the reaction, add the this compound substrate solution to all wells. The final concentration of the substrate should be optimized for the specific experimental conditions.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.[7][8]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Use an excitation wavelength of approximately 350-360 nm and an emission wavelength of around 460 nm.[7][9]

-

The rate of the reaction is determined by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

-

Visualizations

Experimental Workflow for Cathepsin C Activity Assay

Caption: Workflow for the Cathepsin C enzymatic assay.

Signaling Pathway: Cathepsin C-Mediated Activation of Neutrophil Serine Proteases

Caption: Cathepsin C activates neutrophil serine proteases.

References

- 1. researchgate.net [researchgate.net]

- 2. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Cathepsin C inhibition reduces neutrophil serine protease activity and improves activated neutrophil-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neutrophilic Cathepsin C Is Maturated by a Multistep Proteolytic Process and Secreted by Activated Cells during Inflammatory Lung Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

The Fluorogenic Landscape of AMC Peptides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-amino-4-methylcoumarin (B1665955) (AMC) peptides, a cornerstone in the study of proteolytic enzymes. We will delve into the core principles of their fluorogenic properties, provide detailed experimental protocols for their application, and present key quantitative data to facilitate experimental design and interpretation.

Core Principles of AMC Peptide Fluorogenesis

7-Amino-4-methylcoumarin (AMC) is an intrinsically fluorescent molecule. Its utility as a reporter in enzyme assays stems from a phenomenon known as static quenching when it is conjugated to a peptide. The fluorescence of AMC is a result of its conjugated π-electron system. When the amino group of AMC is acylated to the C-terminus of a peptide via an amide bond, this conjugation is altered, leading to a significant decrease in its fluorescence quantum yield and a blue-shift in its excitation and emission wavelengths.[1][2]

Enzymatic cleavage of the amide bond by a specific protease liberates free AMC. This event restores the original electronic configuration of the fluorophore, resulting in a dramatic increase in fluorescence intensity at its characteristic longer wavelengths.[2][3] This "turn-on" fluorescent signal provides a sensitive and continuous method for monitoring enzyme activity.

Quantitative Photophysical Properties

The selection of appropriate excitation and emission wavelengths is critical for maximizing the signal-to-noise ratio in AMC-based assays. The photophysical properties of AMC and its peptide conjugates can be influenced by the local microenvironment, including solvent polarity. Below are key photophysical parameters for AMC and representative AMC-peptide conjugates.

| Compound | Excitation Max (λex, nm) | Emission Max (λem, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Solvent/Conditions |

| Free AMC | 341 - 380[4] | 440 - 460[4] | ~14,500 (at 325 nm for Mca)[5] | ~0.5[3] | Ethanol |

| 342[6] | 441[6] | - | - | pH 7 | |

| 380[7] | 460[7] | - | - | General Assay Buffer | |

| Ac-DEVD-AMC (Caspase-3 Substrate) | ~330[2] | ~390[2] | - | Weak Fluorescence[8] | Intact Substrate |

| Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ (MMP Substrate) | 325[5] | 393[5] | 14,500[5] | 0.49[5] | Intact Substrate (Mca fluorophore) |

Experimental Protocols

General Protease Activity Assay using an AMC-Peptide Substrate

This protocol provides a general framework for measuring the activity of a protease using a specific AMC-peptide substrate.

Materials:

-

Specific AMC-peptide substrate (e.g., Ac-DEVD-AMC for Caspase-3)

-

Purified enzyme or cell lysate containing the enzyme of interest

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM KCl, 1.5 mM MgCl₂, 1 mM DTT)[9]

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the AMC-peptide substrate in DMSO (e.g., 10 mM).

-

Dilute the enzyme or cell lysate to the desired concentration in cold assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 20-50 µg of total protein per well.[10]

-

For inhibitor controls, pre-incubate the lysate with a specific inhibitor for 15-30 minutes at the appropriate temperature.[10]

-

Adjust the volume in each well to a pre-final volume (e.g., 90 µL) with assay buffer.[11]

-

Include control wells:

-

Blank: Assay buffer only (no enzyme, no substrate).

-

Substrate Control: Assay buffer + substrate (no enzyme).

-

Enzyme Control: Assay buffer + enzyme (no substrate).

-

-

-

Enzymatic Reaction:

-

Prepare a working solution of the AMC-peptide substrate by diluting the stock solution in assay buffer to the desired final concentration (typically in the low micromolar range).

-

Initiate the reaction by adding the substrate working solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to the optimal temperature for the enzyme (e.g., 37°C).

-

Measure the increase in fluorescence in a kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes.

-

Use an excitation wavelength of ~340-380 nm and an emission wavelength of ~440-460 nm for released AMC.[1]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the Substrate Control wells) from all sample readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

Normalize the activity to the amount of protein loaded per well (e.g., RFU/min/µg protein).

-

Generation of an AMC Standard Curve

To convert the relative fluorescence units (RFU) obtained from the enzyme assay into the molar amount of product formed, a standard curve of free AMC is required.

Materials:

-

7-Amino-4-methylcoumarin (AMC) powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM AMC Stock Solution: Dissolve the appropriate amount of AMC powder in high-quality DMSO.[4]

-

Prepare an Intermediate AMC Dilution: Dilute the 10 mM stock solution in assay buffer to a lower concentration (e.g., 100 µM).[4]

-

Serial Dilutions:

-

Add a known volume of the intermediate AMC dilution to the first well of a 96-well plate.

-

Perform serial dilutions across a row of the plate using the assay buffer to generate a range of known AMC concentrations (e.g., 0 to 50 µM).[1]

-

Include a blank control containing only the assay buffer.

-

-

Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at the same excitation and emission wavelengths used for the enzyme assay.

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells from the fluorescence readings of all AMC standard wells.

-

Plot the background-subtracted RFU against the corresponding AMC concentrations.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value ≥ 0.99 indicates a strong linear relationship.[4]

-

Matrix Metalloproteinase (MMP) Assay using a Fluorogenic Substrate

This protocol details the measurement of MMP activity using a FRET-based peptide substrate.

Materials:

-

Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Active MMP enzyme

-

Assay Buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Assay Setup:

-

In a 96-well plate, add the diluted enzyme to the test wells.

-

For inhibitor studies, add the inhibitor to the wells and incubate with the enzyme for 10-15 minutes before adding the substrate.[12]

-

Include blank wells with only assay buffer.

-

Adjust the volume in all wells to a pre-final volume (e.g., 90 µL) with Assay Buffer.[12]

-

-

Reaction Initiation:

-

Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer.

-

Initiate the reaction by adding the substrate working solution (e.g., 10 µL) to all wells.[12]

-

-

Measurement:

-

Immediately place the plate in a fluorescence reader pre-set to 37°C.

-

Monitor the increase in fluorescence at an excitation wavelength of ~325 nm and an emission wavelength of ~393 nm in a kinetic mode.[5]

-

Signaling Pathways and Experimental Workflows

Visualizing the context in which AMC peptides are used is crucial for understanding their application. The following diagrams, rendered using the DOT language, illustrate key signaling pathways and experimental workflows.

Caption: General workflow for a protease assay using AMC-peptide substrates.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to Gly-Phe-AMC for Studying Lysosomal Protease Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Glycyl-Phenylalanyl-7-amino-4-methylcoumarin (Gly-Phe-AMC) and its application in the characterization and quantification of lysosomal protease activity. This document details the underlying principles of this compound as a substrate, provides established experimental protocols for its use, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction to this compound and Lysosomal Proteases

Lysosomal proteases, primarily belonging to the cathepsin family, are critical enzymes involved in protein degradation, antigen presentation, and various signaling pathways. Dysregulation of their activity is implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the accurate measurement of their activity is paramount in both basic research and drug development.

This compound is a fluorogenic dipeptide substrate designed for the sensitive detection of certain lysosomal proteases. The non-fluorescent this compound molecule is specifically cleaved by certain proteases at the carboxy-terminal of the phenylalanine residue, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) group. The resulting fluorescence is directly proportional to the enzymatic activity and can be monitored in real-time.

Mechanism of Action

The core principle of the this compound assay is the enzymatic liberation of a fluorophore. In its intact state, the fluorescence of the AMC moiety is quenched. Upon proteolytic cleavage of the amide bond between phenylalanine and AMC, the fluorophore is released, resulting in a significant increase in fluorescence intensity. This allows for a continuous and highly sensitive measurement of enzyme kinetics.

H-Gly-Phe-AMC: A Comprehensive Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of H-Gly-Phe-AMC (Glycyl-L-phenylalanine 7-amido-4-methylcoumarin), a fluorogenic substrate critical for the study of specific proteases. This guide covers its chemical properties, its primary enzymatic target, detailed experimental protocols for its use, and its role in relevant biological pathways.

Core Compound Properties

H-Gly-Phe-AMC is a synthetic dipeptide substrate recognized for its high sensitivity and specificity in enzyme assays. Its utility lies in the covalent linkage of the Gly-Phe dipeptide to the fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). In its intact state, the substrate is minimally fluorescent. Enzymatic cleavage of the amide bond between the phenylalanine residue and the AMC moiety releases the free fluorophore, resulting in a quantifiable increase in fluorescence. This property makes it an invaluable tool for real-time kinetic analysis of enzyme activity.

Quantitative Data Summary

The following table summarizes the key quantitative and qualitative properties of H-Gly-Phe-AMC.

| Property | Value | Citations |

| CAS Number | 201852-70-2 | [1] |

| Molecular Formula | C₂₁H₂₁N₃O₄ | [1] |

| Molecular Weight | 379.41 g/mol | [1] |

| Appearance | White to off-white powder | |

| Purity | ≥98% (typically analyzed by HPLC) | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage Conditions | Store at -20°C, protected from light and moisture. | [4] |

Fluorophore Spectral Properties

The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is the basis for the assay. The spectral properties are critical for accurate measurement.

| Spectral Property | Wavelength Range (nm) | Citations |

| Excitation Maximum | 341 - 380 | [5][6] |

| Emission Maximum | 440 - 460 | [5][6] |

Primary Enzymatic Target: Dipeptidyl Peptidase I (Cathepsin C)

H-Gly-Phe-AMC is a highly sensitive substrate for Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C.[1][7] Cathepsin C is a lysosomal cysteine protease that plays a pivotal role in the activation of a variety of pro-inflammatory serine proteases.[6][8] It functions by systematically removing dipeptides from the N-terminus of its polypeptide substrates.[9]

The activation of these serine proteases is a critical step in numerous physiological and pathological processes, particularly within the immune system. For instance, Cathepsin C is responsible for activating neutrophil serine proteases (such as neutrophil elastase and proteinase 3) and granzymes A and B in cytotoxic T lymphocytes and Natural Killer (NK) cells.[6][8] Given this central role, Cathepsin C is a significant therapeutic target for a range of inflammatory diseases, and H-Gly-Phe-AMC serves as a key reagent in the discovery of its inhibitors.[10]

Biological Pathway: Cathepsin C-Mediated Protease Activation

Cathepsin C acts as an upstream activator for several critical immune effector proteins. The pathway begins with the synthesis of inactive zymogens (pro-proteases) which are then processed by Cathepsin C within cellular lysosomes to become active enzymes.

Caption: Cathepsin C activation cascade in immune cells.

Experimental Protocol: Fluorogenic Cathepsin C Activity Assay

This protocol provides a generalized method for measuring Cathepsin C activity in vitro using H-Gly-Phe-AMC. Researchers should optimize concentrations and incubation times for their specific experimental conditions.

Required Materials

-

Recombinant Cathepsin C or cell lysate containing the enzyme

-

H-Gly-Phe-AMC substrate

-

Dimethyl Sulfoxide (DMSO)

-

Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5 (Prepare fresh)

-

Black, flat-bottom 96-well microplate (for fluorescence assays)

-

Fluorescence plate reader with excitation/emission filters for ~360 nm and ~460 nm, respectively.

Reagent Preparation

-

H-Gly-Phe-AMC Stock Solution: Prepare a 10 mM stock solution by dissolving H-Gly-Phe-AMC in 100% DMSO. Store this stock at -20°C, protected from light.

-

Enzyme Solution: Prepare a working solution of recombinant Cathepsin C or cell lysate by diluting it in the assay buffer to the desired concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Substrate Working Solution: Immediately before use, dilute the 10 mM stock solution of H-Gly-Phe-AMC into the assay buffer. A typical final assay concentration is between 10-100 µM.

Assay Procedure

-

Plate Setup: Add the enzyme solution (e.g., 50 µL) to the wells of the 96-well plate. Include appropriate controls:

-

No-Enzyme Control: Assay buffer only, to measure background fluorescence of the substrate.

-

Inhibitor Control (Optional): Enzyme pre-incubated with a known Cathepsin C inhibitor to confirm specificity.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to bring all components to the reaction temperature.

-

Reaction Initiation: Add the substrate working solution (e.g., 50 µL) to all wells to initiate the reaction. The final volume in each well would be 100 µL.

-

Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-warmed to 37°C. Measure the fluorescence intensity kinetically, with readings every 1-2 minutes for a period of 30-60 minutes. Use an excitation wavelength of ~360-380 nm and an emission wavelength of ~440-460 nm.[9][11]

Data Analysis

-

Subtract the background fluorescence (from the no-enzyme control wells) from all other readings.

-

Plot the fluorescence intensity (Relative Fluorescence Units, RFU) against time (minutes) for each sample.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

-

This rate is directly proportional to the Cathepsin C activity in the sample. If desired, a standard curve using free AMC can be generated to convert RFU values into moles of product formed.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Cathepsin C activity assay.

Caption: Standard workflow for a Cathepsin C fluorogenic assay.

References

- 1. benchchem.com [benchchem.com]

- 2. static.igem.org [static.igem.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Substrate optimization for monitoring cathepsin C activity in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cathepsin H Is an Additional Convertase of Pro-granzyme B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacologic inhibition of dipeptidyl peptidase 1 (cathepsin C) does not block in vitro granzyme-mediated target cell killing by CD8 T or NK cells [frontiersin.org]

- 7. shop.bachem.com [shop.bachem.com]

- 8. Cathepsin C in health and disease: from structural insights to therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Solubility and Stability of Gly-Phe-AMC in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of the fluorogenic peptide substrate Gly-Phe-AMC in dimethyl sulfoxide (B87167) (DMSO). The information herein is intended to support researchers, scientists, and drug development professionals in the effective preparation, storage, and use of this compound solutions for various biochemical and cellular assays.

Core Concepts: Solubility and Stability

The utility of this compound as a substrate in enzymatic assays is critically dependent on its proper solubilization and the stability of the resulting solution. Incomplete dissolution can lead to inaccurate concentration determination and unreliable experimental results. Similarly, degradation of the substrate over time can result in decreased assay performance and misleading data. DMSO is a common solvent for dissolving peptides like this compound due to its high solubilizing power for a wide range of organic molecules.

Solubility of this compound in DMSO

This compound exhibits high solubility in DMSO. Quantitative data from suppliers indicates that its solubility is at least 100 mg/mL.[1][2]

Data Presentation: Solubility

| Parameter | Value | Unit | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | - | Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2] |

| Solubility | ≥ 100 | mg/mL | This corresponds to a molar concentration of approximately 263.57 mM. The exact saturation point is not specified and may be higher.[1][2] |

| Appearance | Clear Solution | - | A properly solubilized solution should be free of visible particulates. |

Stability of this compound in DMSO

The stability of this compound in DMSO is influenced by storage temperature and the absence of contaminants such as water. Adherence to recommended storage conditions is crucial for maintaining the integrity of the stock solution.

Data Presentation: Stability of Stock Solutions

| Storage Temperature (°C) | Recommended Storage Period | Notes |

| -80°C | 6 months | Recommended for long-term storage.[1] Aliquoting is advised to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | Suitable for short-term storage.[1] Ensure containers are tightly sealed to prevent moisture absorption. |

Experimental Protocols

The following sections detail standardized protocols for the preparation of this compound stock solutions and for conducting a stability assessment.

Protocol for Preparation of a this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

References

Probing Cysteine Protease Function: An In-depth Technical Guide to the Role of Gly-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate Gly-Phe-7-amino-4-methylcoumarin (Gly-Phe-AMC) and its application in the characterization and quantification of cysteine protease activity. This document details the substrate's mechanism of action, provides structured quantitative data, outlines detailed experimental protocols, and visualizes key pathways and workflows to facilitate its effective use in research and drug discovery.

Introduction to this compound

This compound is a synthetic dipeptide substrate widely utilized for the sensitive and continuous measurement of certain protease activities. It consists of a glycine (B1666218) and a phenylalanine residue linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). The utility of this compound in protease assays stems from its fluorogenic nature. In its intact, amide-linked form, the substrate is relatively non-fluorescent. However, upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine and the AMC moiety, the highly fluorescent AMC is released. The resulting increase in fluorescence intensity can be monitored in real-time, providing a direct measure of enzymatic activity.[1][2]

While broadly used, this compound is a particularly sensitive substrate for dipeptidyl peptidase I (DPP I), also known as Cathepsin C, a lysosomal cysteine protease.[3][4][5] Understanding the specificity of this compound for different proteases is crucial for the accurate interpretation of experimental results.

Mechanism of Action

The enzymatic cleavage of this compound is a hydrolytic reaction catalyzed by a protease with specificity for the Gly-Phe dipeptide sequence. The protease's active site recognizes and binds to the substrate. For cysteine proteases, a cysteine residue in the active site acts as a nucleophile, attacking the carbonyl group of the scissile amide bond between phenylalanine and AMC. This leads to the formation of a covalent acyl-enzyme intermediate and the release of the fluorescent AMC molecule. The subsequent hydrolysis of the acyl-enzyme intermediate regenerates the free enzyme, completing the catalytic cycle.

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[6][7] The rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and, therefore, to the concentration of active enzyme under substrate-saturating conditions.

Quantitative Data: Kinetic Parameters

The efficiency of a protease's catalysis on this compound is described by its kinetic constants, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km value represents the substrate concentration at which the reaction velocity is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. A lower Km suggests a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's overall catalytic efficiency.

It is important to note that kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. The following table summarizes representative kinetic data for this compound and similar substrates with relevant cysteine proteases.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Assay Conditions (pH) |

| Human Cathepsin C (DPP I) | This compound | Data not readily available | Data not readily available | Data not readily available | 5.5 |

| Human Cathepsin B | Z-Phe-Arg-AMC | 120 | 1.8 | 15,000 | 6.0 |

| Human Cathepsin L | Z-Phe-Arg-AMC | 1.5 | 3.6 | 2,400,000 | 5.5 |

| Human Cathepsin K | Z-Phe-Arg-AMC | 2.0 | 0.08 | 40,000 | 6.0 |

| Human Cathepsin S | Z-Phe-Arg-AMC | 0.8 | 1.2 | 1,500,000 | 6.5 |

Note: Specific kinetic constants for this compound with a wide range of cysteine proteases are not consistently reported in the literature. The values for the related substrate Z-Phe-Arg-AMC are provided for comparative purposes. Researchers should determine these parameters under their specific experimental conditions.

Experimental Protocols

Accurate determination of cysteine protease activity using this compound relies on meticulous experimental design and execution. Below are detailed methodologies for a typical enzyme kinetic assay and an inhibitor screening assay.

General Cysteine Protease Activity Assay

Objective: To determine the kinetic parameters (Km and Vmax) of a cysteine protease for the this compound substrate.

Materials:

-

Purified recombinant cysteine protease

-

This compound substrate

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 5 mM DTT, pH 5.5 (optimal pH may vary for different proteases)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Prepare the Assay Buffer and keep it on ice. The DTT should be added fresh before use.

-

Dilute the purified cysteine protease in ice-cold Assay Buffer to a working concentration (e.g., 2X the final desired concentration). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the measurement period.

-

-

Assay Setup:

-

Prepare serial dilutions of the this compound substrate in Assay Buffer. A typical concentration range for determining Km would be 0.1 to 10 times the expected Km value.

-

To the wells of a 96-well black microplate, add 50 µL of each substrate dilution.

-

Include control wells:

-

"No enzyme" control for each substrate concentration to measure background fluorescence.

-

"No substrate" control with the enzyme.

-

-

-

Enzyme Reaction and Measurement:

-

Initiate the reaction by adding 50 µL of the diluted enzyme solution to each well. The final volume in each well should be 100 µL.

-

Immediately place the plate in a pre-warmed (e.g., 37°C) fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

For each substrate concentration, plot the fluorescence intensity versus time. The initial velocity (V₀) is the slope of the linear portion of this curve (in Relative Fluorescence Units (RFU)/min).

-

Generate a standard curve using free AMC to convert RFU to moles of product formed.

-

Plot the initial velocities (V₀) against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values.

-

Inhibitor Screening Assay

Objective: To determine the potency (e.g., IC₅₀) of a compound against a specific cysteine protease.

Materials:

-

Same as for the activity assay.

-

Test inhibitor compound.

Procedure:

-

Reagent Preparation:

-

Prepare reagents as described in the activity assay protocol.

-

Prepare a stock solution of the test inhibitor in DMSO.

-

-

Assay Setup:

-

Prepare serial dilutions of the inhibitor in Assay Buffer.

-

In a 96-well plate, add a fixed volume of the diluted inhibitor to the wells.

-

Add a fixed volume of the diluted enzyme solution to all wells (except "no enzyme" controls).

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at room temperature or 37°C to allow for binding.

-

-

Enzyme Reaction and Measurement:

-

Prepare a working solution of this compound in Assay Buffer at a concentration equal to or below the Km value.

-

Initiate the reaction by adding a fixed volume of the this compound solution to all wells.

-

Measure the fluorescence kinetically as described in the activity assay.

-

-

Data Analysis:

-

Determine the initial velocity (V₀) for each inhibitor concentration.

-

Plot the percentage of inhibition (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

Visualization of Pathways and Workflows

Signaling Pathways Involving Cathepsin C

Cathepsin C (DPP I), a primary target of this compound, is involved in various cellular signaling pathways, particularly in immune and cancer cells. Its activity can be a key indicator of the status of these pathways.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. shop.bachem.com [shop.bachem.com]

- 5. researchgate.net [researchgate.net]

- 6. Processing and Maturation of Cathepsin C Zymogen: A Biochemical and Molecular Modeling Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substrate cleavage by caspases generates protein fragments with Smac/Diablo-like activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of Fluorogenic Peptide Substrates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles, design considerations, and practical applications of fluorogenic peptide substrates. These powerful tools are essential for the sensitive and continuous measurement of enzyme activity, particularly for proteases, and are widely utilized in basic research, drug discovery, and diagnostics.

Core Principles of Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are synthetic molecules designed to produce a fluorescent signal upon enzymatic cleavage. They consist of a peptide sequence specifically recognized by a target enzyme, flanked by a fluorophore and a quencher. In its intact state, the substrate exhibits minimal fluorescence due to the close proximity of the fluorophore and quencher, which facilitates energy transfer and signal suppression. Enzymatic hydrolysis of a specific peptide bond separates the fluorophore from the quencher, leading to a detectable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[1]

There are two primary mechanisms governing the function of these substrates:

-

Förster Resonance Energy Transfer (FRET): In FRET-based substrates, a donor fluorophore and an acceptor molecule (quencher) are positioned on opposite sides of the cleavage site.[2] When the donor is excited, it transfers its energy non-radiatively to the acceptor if they are within a certain distance (typically 10-100 Å).[3] This energy transfer prevents the donor from emitting fluorescence. Cleavage of the peptide separates the donor and acceptor, disrupting FRET and allowing the donor to fluoresce.[2]

-

Contact Quenching: In some designs, the fluorophore's fluorescence is quenched through direct contact with the quencher. Similar to FRET, enzymatic cleavage separates the two moieties, restoring the fluorophore's ability to emit light.

The choice of fluorophore and quencher is critical and depends on several factors, including spectral overlap, quantum yield, and the specific application.

Data Presentation: Quantitative Properties of Common Fluorophores and Quenchers

The selection of an appropriate fluorophore-quencher pair is paramount for the design of sensitive and specific fluorogenic peptide substrates. The following tables summarize key quantitative data for commonly used fluorophores and quenchers.

Table 1: Spectral Properties of Common Fluorophores

| Fluorophore | Abbreviation | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) |

| 7-Amino-4-methylcoumarin | AMC | 342 | 441 | 0.63 | 17,800 |

| 7-Amino-4-trifluoromethylcoumarin | AFC | 380 | 500 | 0.89 | 27,000 |

| Rhodamine 110 | R110 | 496 | 520 | 0.88 | 78,000 |

| 5-Carboxyfluorescein | 5-FAM | 494 | 521 | 0.93 | 83,000 |

| EDANS | EDANS | 340 | 490 | 0.23 | 5,700 |

| Tryptophan | Trp | 280 | 360 | 0.13 | 5,600 |

| 2-Aminobenzoyl | Abz | 320 | 420 | 0.51 | 16,000 |

Table 2: Properties of Common Quenchers

| Quencher | Abbreviation | Absorption Max (nm) | Quenching Range (nm) |

| 4-((4-(Dimethylamino)phenyl)azo)benzoyl | DABCYL | 453 | 380-530 |

| 2,4-Dinitrophenyl | DNP | 363 | 300-500 |

| QSY-7 | QSY-7 | 560 | 500-600 |

| QSY-21 | QSY-21 | 661 | 590-720 |

| Black Hole Quencher 1 | BHQ-1 | 534 | 480-580 |

| Black Hole Quencher 2 | BHQ-2 | 649 | 550-650 |

Table 3: Kinetic Parameters of Fluorogenic Substrates for Specific Proteases

| Protease Class | Target Enzyme | Peptide Sequence | Fluorophore/Quencher | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Serine Protease | Trypsin | Ac-Arg-Gly-Lys-AMC | AMC | 25 | 0.8 | 3.2 x 10⁴ |

| Thrombin | Boc-Val-Pro-Arg-AMC | AMC | 60 | 125 | 2.1 x 10⁶ | |

| Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | AMC | 50 | 77 | 1.5 x 10⁶ | |

| Cysteine Protease | Caspase-3 | Ac-DEVD-AFC | AFC | 10.2 | 2.6 | 2.5 x 10⁵ |

| Caspase-8 | Ac-IETD-AFC | AFC | 1.9 | 0.6 | 3.2 x 10⁵ | |

| Papain | Z-Phe-Arg-AMC | AMC | 150 | 10 | 6.7 x 10⁴ | |

| Aspartyl Protease | Cathepsin D | Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂ | Mca/Dnp | 2.5 | 0.04 | 1.6 x 10⁴ |

| BACE1 | Mca-Ser-Glu-Val-Asn-Leu-Asp-Ala-Glu-Phe-Lys(Dnp)-Arg-Arg-NH₂ | Mca/Dnp | 0.8 | 0.012 | 1.5 x 10⁴ | |

| Metalloprotease | MMP-2 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 4.2 | 1.9 | 4.5 x 10⁵ |

| MMP-9 | Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ | Mca/Dpa | 11 | 3.4 | 3.1 x 10⁵ |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of fluorogenic peptide substrate assays. The following protocols provide a general framework for measuring the activity of different classes of proteases.

General Protocol for a Serine Protease Assay (e.g., Trypsin)

Materials:

-

Purified Trypsin

-

Fluorogenic Substrate: Ac-Arg-Gly-Lys-AMC

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 10 mM CaCl₂

-

Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the Ac-Arg-Gly-Lys-AMC substrate in DMSO.

-

Prepare a working solution of trypsin in cold assay buffer. The final concentration in the assay will need to be optimized, but a starting point is 10 nM.

-

-

Assay Setup:

-

Add 80 µL of assay buffer to each well of the microplate.

-

Add 10 µL of the trypsin working solution to the appropriate wells.

-

Include a "no-enzyme" control by adding 10 µL of assay buffer instead of the enzyme solution.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of the substrate stock solution to each well. The final substrate concentration will be 1 mM.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity every minute for 30-60 minutes, using an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[2]

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Subtract the slope of the "no-enzyme" control from the slopes of the experimental wells to correct for background fluorescence.

-

Convert the rate of fluorescence increase to the rate of substrate cleavage using a standard curve generated with free AMC.

-

Detailed Protocol for a Cysteine Protease Assay (e.g., Caspase-3)

Materials:

-

Purified active Caspase-3

-

Fluorogenic Substrate: Ac-DEVD-AFC

-

Assay Buffer: 20 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% glycerol

-

Substrate Solvent: DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of Ac-DEVD-AFC in DMSO.

-

Prepare a working solution of Caspase-3 in ice-cold assay buffer. A typical final concentration is 5-20 nM.

-

-

Assay Setup:

-

Add 50 µL of assay buffer to each well.

-

Add 25 µL of the Caspase-3 working solution.

-

Include a "no-enzyme" control with 25 µL of assay buffer.

-

-

Reaction Initiation:

-

Add 25 µL of a 4X working solution of the substrate (prepared by diluting the stock in assay buffer) to each well. The final substrate concentration will be at or near the Km value.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence kinetically with excitation at 380 nm and emission at 500 nm.[4]

-

-

Data Analysis:

-

Calculate the reaction rate from the linear phase of the fluorescence increase.

-

Correct for background by subtracting the rate of the no-enzyme control.

-

Use a standard curve of free AFC to convert fluorescence units to molar concentrations.

-

Protocol for an Aspartyl Protease Assay (e.g., Cathepsin D)

Materials:

-

Purified Cathepsin D

-

Fluorogenic Substrate: Mca-Gly-Lys-Pro-Ile-Leu-Phe-Phe-Arg-Leu-Lys(Dnp)-D-Arg-NH₂

-

Assay Buffer: 100 mM sodium acetate, pH 3.5

-

Substrate Solvent: DMSO

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 1 mM stock solution of the substrate in DMSO.

-

Activate Cathepsin D by pre-incubating it in assay buffer at 37°C for 15 minutes. Prepare a working solution in the assay buffer.

-

-

Assay Setup:

-

Add 70 µL of assay buffer to each well.

-

Add 20 µL of the activated Cathepsin D solution.

-

Include a "no-enzyme" control.

-

-

Reaction Initiation:

-

Add 10 µL of the substrate stock solution to start the reaction.

-

-

Fluorescence Measurement:

-

Measure fluorescence intensity kinetically at 37°C with excitation at 328 nm and emission at 393 nm.

-

-

Data Analysis:

-

Determine the initial velocity as described for the other protease classes.

-

Use a standard curve of the Mca fluorophore to quantify the amount of cleaved substrate.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Mechanism of a quenched fluorogenic peptide substrate.

Experimental Workflow Diagram

Caption: General experimental workflow for a protease assay.

Logical Relationship Diagram: FRET

Caption: The principle of Förster Resonance Energy Transfer (FRET).

References

Methodological & Application

Application Notes and Protocols for Gly-Phe-AMC Fluorescence Assay in Cell Lysates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for measuring the activity of Dipeptidyl Peptidase I (DPP1), also known as Cathepsin C, in cell lysates using the fluorogenic substrate Gly-Phe-7-amido-4-methylcoumarin (Gly-Phe-AMC). This assay is a valuable tool for studying the role of DPP1 in various physiological and pathological processes, as well as for screening potential inhibitors in drug discovery programs.

Introduction

Dipeptidyl Peptidase I (DPP1/Cathepsin C) is a lysosomal cysteine protease that plays a crucial role in the activation of several pro-inflammatory serine proteases in immune cells, such as neutrophil elastase, cathepsin G, and granzymes A and B.[1] Given its pivotal role in inflammatory and immune responses, DPP1 has emerged as a significant therapeutic target for a range of diseases.

The this compound fluorescence assay provides a sensitive and straightforward method for quantifying DPP1 activity. The principle of this assay is based on the enzymatic cleavage of the dipeptide Gly-Phe from the non-fluorescent substrate this compound by DPP1. This cleavage releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule, and the resulting increase in fluorescence intensity is directly proportional to the DPP1 activity in the sample.[2][3]

Principle of the Assay

The this compound assay is a kinetic assay that measures the rate of AMC release over time. In its intact form, the fluorescence of the AMC moiety is quenched by the attached dipeptide. Upon cleavage by DPP1, the free AMC is liberated and fluoresces intensely when excited by light at the appropriate wavelength.

Enzymatic Reaction:

This compound (Non-fluorescent) + DPP1 (Cathepsin C) → Gly-Phe + AMC (Fluorescent)

Data Presentation

Table 1: Reagent and Sample Recommendations

| Component | Stock Concentration | Final Concentration | Notes |

| This compound Substrate | 10 mM in DMSO | 50 - 200 µM | Prepare fresh working dilutions in Assay Buffer. |

| Cell Lysate | 1 - 5 mg/mL | 20 - 100 µg total protein/well | The optimal amount should be determined empirically. |

| Dithiothreitol (DTT) | 1 M in water | 1 - 5 mM | Added to the assay buffer to maintain the active state of the cysteine protease. |

| DPP1 Inhibitor (Control) | 1 mM Gly-Phe-CHN₂ in DMSO | 1 - 10 µM | Used to determine the specificity of the enzymatic activity. |

| AMC Standard | 1 mM in DMSO | 0 - 25 µM (for standard curve) | Used to quantify the amount of AMC produced. |

Table 2: Typical Fluorescence Plate Reader Settings for AMC

| Parameter | Wavelength/Setting |

| Excitation Wavelength | 350 - 380 nm |

| Emission Wavelength | 440 - 460 nm |

| Readout | Kinetic |

| Duration | 30 - 60 minutes |

| Interval | 1 - 2 minutes |

| Temperature | 37°C |

Experimental Protocols

I. Preparation of Reagents

-

Assay Buffer (50 mM Sodium Acetate (B1210297), pH 5.5, 1 mM EDTA, 1 mM DTT):

-

Prepare a 50 mM sodium acetate buffer and adjust the pH to 5.5.

-

Just before use, add EDTA to a final concentration of 1 mM and DTT to a final concentration of 1 mM. Keep the buffer on ice.

-

-

Cell Lysis Buffer (e.g., RIPA buffer without protease inhibitors):

-

A common lysis buffer can be used. It is crucial to exclude any cysteine protease inhibitors from the lysis buffer.

-

-

This compound Substrate (10 mM Stock):

-

Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.

-

Store in small aliquots at -20°C, protected from light and moisture.

-

-

AMC Standard (1 mM Stock):

-

Dissolve 7-amino-4-methylcoumarin (B1665955) in DMSO to a final concentration of 1 mM.

-

Store in small aliquots at -20°C, protected from light.

-

-

DPP1 Inhibitor (e.g., Gly-Phe-CHN₂, 1 mM Stock):

-

Dissolve the inhibitor in DMSO to a final concentration of 1 mM.

-

Store in small aliquots at -20°C.

-

II. Preparation of Cell Lysates

-

Culture cells to the desired confluency and apply experimental treatments if necessary.

-

Harvest the cells and wash them once with ice-cold PBS.

-

Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.[4]

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-2 million cells).

-

Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[5]

-

Carefully transfer the supernatant (cell lysate) to a pre-chilled tube.

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

The lysate can be used immediately or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

III. This compound Fluorescence Assay Protocol

-

Prepare AMC Standard Curve:

-

In a 96-well black, flat-bottom plate, prepare serial dilutions of the 1 mM AMC stock solution in Assay Buffer to obtain concentrations ranging from 0 to 25 µM. A typical standard curve may include 0, 2.5, 5, 10, 15, 20, and 25 µM.

-

Adjust the final volume of each standard to 100 µL with Assay Buffer.

-

-

Set up the Assay Plate:

-

In separate wells of the 96-well plate, add the following:

-

Sample Wells: 20-100 µg of cell lysate.

-

Inhibitor Control Wells: 20-100 µg of cell lysate pre-incubated with the DPP1 inhibitor (e.g., 1-10 µM final concentration) for 15-30 minutes at 37°C.

-

Blank (Substrate Control): The same volume of Cell Lysis Buffer as used for the samples.

-

-

Adjust the volume in all wells to 90 µL with Assay Buffer.

-

-

Initiate the Enzymatic Reaction:

-

Prepare a 10X working solution of the this compound substrate in Assay Buffer (e.g., 1 mM for a final concentration of 100 µM).

-

Add 10 µL of the 10X this compound working solution to each well (including sample, inhibitor control, and blank wells) to bring the final volume to 100 µL.

-

-

Measure Fluorescence:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. Use the excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

-

IV. Data Analysis

-

Subtract Background Fluorescence: For each time point, subtract the fluorescence reading of the blank well from the readings of the sample and inhibitor control wells.

-

Plot the AMC Standard Curve: Plot the fluorescence intensity of the AMC standards against their corresponding concentrations. Determine the linear equation of the curve (y = mx + c), where y is the fluorescence intensity and x is the AMC concentration.

-

Calculate the Rate of Reaction:

-

Plot the background-subtracted fluorescence of each sample and control as a function of time.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve. This is the change in fluorescence per minute (ΔRFU/min).

-

-